3-(2-Chlorophenoxy)pyrrolidine
Description
Evolution and Significance of Pyrrolidine-Containing Bioactive Molecules
The journey of the pyrrolidine (B122466) scaffold in medicinal chemistry is deeply rooted in nature. This fundamental ring system is a core component of the amino acid proline, a ubiquitous building block of proteins. researchgate.net The presence of the pyrrolidine ring in numerous alkaloids and other natural products has long pointed to its potential as a pharmacophore. Over the years, chemists have drawn inspiration from these natural sources to design and synthesize a multitude of pyrrolidine-based compounds. smolecule.com The evolution from natural products to synthetic analogues has allowed for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic agents. researchgate.net The significance of this scaffold is highlighted by its presence in a considerable number of drugs approved by the U.S. Food and Drug Administration (FDA). google.com
Strategic Importance of Pyrrolidine in Drug Discovery and Development
The strategic importance of the pyrrolidine scaffold in drug discovery stems from its unique structural and physicochemical properties. As a saturated heterocyclic system, it provides a three-dimensional architecture that allows for a more comprehensive exploration of chemical space compared to flat, aromatic rings. google.comsmolecule.com This non-planar structure, characterized by a phenomenon known as "pseudorotation," is crucial for establishing precise interactions with biological targets. google.comsmolecule.comgoogle.com
The pyrrolidine ring possesses several features that are advantageous for drug design:
Stereochemical Complexity: The carbon atoms of the pyrrolidine ring can be chiral centers, allowing for the creation of multiple stereoisomers. This stereoisomerism can lead to significant differences in biological activity, enabling the development of highly specific drugs. google.comsmolecule.com
Synthetic Versatility: The pyrrolidine ring can be readily synthesized and functionalized at various positions, providing a flexible platform for the introduction of different pharmacophoric groups. google.com This allows for the optimization of potency, selectivity, and metabolic stability.
The process of "scaffold hopping," where the core structure of a known active compound is modified to discover new drugs, often utilizes the pyrrolidine ring to generate novel intellectual property and improved pharmacological profiles.
Overview of Therapeutic Modalities Explored for Pyrrolidine Derivatives
The versatility of the pyrrolidine scaffold has led to its exploration in a wide range of therapeutic areas. smolecule.com Pyrrolidine derivatives have been investigated for their potential as:
Anticancer agents: By incorporating various substituents, pyrrolidine-based compounds have been designed to target different aspects of cancer cell biology, including enzymes like histone deacetylases (HDACs).
Antiviral agents: The pyrrolidine ring is a key component of several antiviral drugs, including those used to treat HIV and Hepatitis C.
Central Nervous System (CNS) agents: The ability of the pyrrolidine scaffold to cross the blood-brain barrier has made it a valuable framework for the development of drugs targeting CNS disorders, including anticonvulsants. google.com
Anti-inflammatory agents: Pyrrolidine derivatives have shown potential in modulating inflammatory pathways.
Antidiabetic agents: Certain pyrrolidine-based compounds have been developed as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes.
Antibacterial and Antifungal agents: The pyrrolidine nucleus has been incorporated into molecules designed to combat various microbial infections.
The broad spectrum of biological activities associated with pyrrolidine derivatives solidifies the scaffold's status as a "privileged structure" in medicinal chemistry, continually providing a foundation for the development of new and effective medicines. smolecule.com
Properties
IUPAC Name |
3-(2-chlorophenoxy)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUWIMBTIDIKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Chlorophenoxy Pyrrolidine and Its Analogues
Foundational Strategies for Pyrrolidine (B122466) Ring Construction
The fundamental approaches to building the pyrrolidine ring are diverse, encompassing classical chemical reactions that have been refined over decades and more contemporary methods that offer increased efficiency. These strategies include traditional cyclization reactions, multicomponent reactions that form multiple bonds in a single operation, and cycloadditions that assemble the ring from linear precursors.
Classical methods for forming the pyrrolidine ring often involve the intramolecular cyclization of a linear precursor containing a nitrogen atom and a suitable leaving group or reactive site. A prevalent strategy is the amination of aromatic amines with dihalogenated alkanes or diols. mdpi.com Another common approach is reductive amination, where a diketone reacts with an amine, followed by reduction of the resulting C=N intermediates to form the saturated heterocyclic ring. mdpi.com This method is considered highly efficient, with water being the only byproduct. mdpi.com
A specific route to 3-aryloxypyrrolidines involves the nucleophilic substitution reaction between a 3-hydroxypyrrolidine derivative and a phenol. A patented method describes the reaction of 1-substituted-3,4-epoxypyrrolidines with various aryloxy compounds to yield the corresponding trans-4-aryloxy-3-pyrrolidinol. google.com An alternative approach involves activating the hydroxyl group at the 3-position of a pyrrolidine ring, for example, by converting it to a mesylate. The subsequent displacement of this mesylate group by the sodium salt of a phenol, such as m-cresol, yields the desired 3-aryloxypyrrolidine. acs.orgacs.org
| Method | Reactants | Key Features | Reference |
|---|---|---|---|
| Intramolecular Amination | Aromatic amine and a 1,4-dihalogenated alkane or 1,4-diol | A foundational method for forming the N-C bonds of the pyrrolidine ring. | mdpi.com |
| Successive Reductive Amination | Diketone and an aniline (B41778) in the presence of a hydrogen donor | An efficient, iridium-catalyzed transfer hydrogenation process to form N-aryl-substituted pyrrolidines. mdpi.com | mdpi.com |
| Epoxide Ring-Opening | 1-substituted-3,4-epoxypyrrolidine and a phenol | Directly introduces the aryloxy group onto the pyrrolidine scaffold. google.com | google.com |
| Nucleophilic Substitution | N-protected 3-pyrrolidinol (B147423) mesylate and a sodium phenoxide | Provides optically pure 3-aryloxypyrrolidines via displacement of a good leaving group. acs.orgacs.org | acs.orgacs.org |
Multicomponent reactions (MCRs) have gained prominence as a powerful tool for synthesizing complex molecules like pyrrolidine derivatives from simple starting materials in a single step. researchgate.netrasayanjournal.co.in These reactions are prized for their high atom and step economy, which reduces waste compared to traditional multi-step syntheses. citedrive.com MCRs can be used to generate a wide variety of heterocyclic compounds with significant pharmaceutical applications. tandfonline.com
Several MCR strategies have been developed for pyrrolidine synthesis. tandfonline.com One such approach is a one-pot, three-component reaction involving aldehydes, amino acid esters, and chalcones, which proceeds via a Michael addition to yield highly substituted pyrrolidines. tandfonline.com Another significant MCR strategy involves the use of azomethine ylides, which can react with various substrates in a cycloaddition cascade. tandfonline.comtandfonline.com These reactions can be facilitated by various means, including catalysts, microwave irradiation, or ultrasound, to produce the desired pyrrolidine scaffolds efficiently. tandfonline.com
| Reaction Type | Components | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| One-pot Three-component | Aldehydes, Amino acid esters, Chalcones | Iodine (I₂) and Potassium Carbonate (K₂CO₃) | Forms a Schiff base followed by a Michael addition to construct the pyrrolidine ring. tandfonline.com | tandfonline.com |
| Three-component Cascade | Primary amine, Acetylene dicarboxylate, Formaldehyde | Tetrabutylammonium bromide (TBAB) in water | A green, cost-effective domino cyclization reaction. rasayanjournal.co.in | rasayanjournal.co.in |
| Pseudo Five-component | Glycine (B1666218), Aldehydes, Maleimides | Heat | A decarboxylative double [3+2] cycloaddition that creates complex tetracyclic pyrrolizidines. mdpi.com | mdpi.com |
| Azomethine Ylide-based MCR | Isatins, Amino acids, Dipolarophiles | Various (catalyst-free, salts, microwave) | A versatile approach for synthesizing bioactive spiro-pyrrolidine compounds. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |
The [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition, is one of the most direct and widely utilized methods for constructing the pyrrolidine ring. osaka-u.ac.jpnih.gov This reaction involves the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). nih.gov For pyrrolidine synthesis, the most common 1,3-dipole is an azomethine ylide, which reacts with an alkene as the dipolarophile. osaka-u.ac.jpacs.org This atom-economic process allows for the direct formation of the five-membered ring, often with excellent control over the stereochemistry of the newly formed chiral centers. nih.govacs.org
Azomethine ylides can be generated through several methods. A classical approach involves the condensation of an α-amino acid with an aldehyde or ketone, followed by decarboxylation. mdpi.combohrium.com Another common method is the desilylation of α-silylamines, such as reacting N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with an acid catalyst. nih.gov The versatility of the [3+2] cycloaddition allows for the synthesis of a wide array of polysubstituted pyrrolidines by varying the substituents on both the azomethine ylide and the alkene. acs.org
| Azomethine Ylide Generation | Dipolarophile | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Decarboxylation of N-H or N-alkyl glycine derivatives | Electron-deficient alkenes (e.g., maleimides) | Heat | Generates semi- or non-stabilized azomethine ylides for cycloaddition. mdpi.com | mdpi.com |
| From N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Alkenyl dipolarophiles (e.g., methyl acrylate) | Trifluoroacetic acid (TFA) | A classic method for generating a non-stabilized azomethine ylide. nih.gov | nih.gov |
| Reductive generation from tertiary amides | Conjugated alkenes | Vaska's complex and TMDS | A modern, mild method to generate ylides from stable and abundant amides. acs.org | acs.org |
| From N-acylaziridines | Alkenes | Titanium catalyst | A redox-neutral reaction via a redox-relay mechanism. organic-chemistry.org | organic-chemistry.org |
Modern and Stereoselective Synthetic Techniques
While foundational methods provide access to the pyrrolidine core, modern synthetic chemistry often demands precise control over stereochemistry, leading to the development of advanced asymmetric and catalytic techniques. These methods are crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules.
The asymmetric synthesis of chiral pyrrolidines is a central focus of modern organic chemistry. mdpi.com Strategies can be broadly divided into two categories: using a "chiral pool" of readily available enantiopure starting materials or employing asymmetric catalysis.
The chiral pool approach often utilizes natural amino acids like proline and 4-hydroxyproline, or their derivatives, as starting materials. mdpi.com These compounds possess inherent stereocenters that are incorporated into the final pyrrolidine product. For instance, (S)-prolinol, obtained from the reduction of proline, is a common starting point for the synthesis of various pyrrolidine-containing drugs. mdpi.com
Catalytic asymmetric methods offer a more flexible approach. Asymmetric 1,3-dipolar cycloadditions are particularly powerful, using a chiral catalyst to control the stereochemical outcome of the ring formation. mdpi.comacs.org For example, chiral N,O-ligand/Cu(I) complexes have been used to catalyze the reaction between azomethine ylides and nitroalkenes, yielding highly functionalized chiral pyrrolidines with excellent diastereo- and enantioselectivities. acs.org Another strategy is the kinetic resolution of a racemic mixture. In one such "Clip-Cycle" method, a racemic substrate is cyclized using a chiral phosphoric acid (CPA) catalyst, allowing for the separation of enantioenriched pyrrolidines. whiterose.ac.uk
| Strategy | Key Reagents/Catalysts | Mechanism | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | (S)-Proline, (2S, 4R)-4-Hydroxyproline | Incorporation of existing stereocenters from natural amino acids. mdpi.com | mdpi.com |
| Asymmetric 1,3-Dipolar Cycloaddition | Chiral N,O-Ligand/Cu(I) Complex | Catalyst controls the facial selectivity of the cycloaddition between an azomethine ylide and a dipolarophile. acs.org | acs.org |
| Kinetic Resolution ('Clip-Cycle') | Chiral Phosphoric Acid (e.g., TRIP) | Catalyst preferentially reacts with one enantiomer of a racemic precursor in an aza-Michael cyclization. whiterose.ac.uk | whiterose.ac.uk |
| Asymmetric Hydrogenation | Ruthenium complex with chiral phosphine (B1218219) ligand (e.g., PhTRAP) | Enantioselective reduction of a pyrrole (B145914) precursor to a chiral pyrrolidine. acs.org | acs.org |
Both organocatalysis and transition metal catalysis have revolutionized the synthesis of pyrrolidines, providing mild, efficient, and highly selective pathways. mdpi.compsu.edu
Organocatalysis utilizes small, chiral organic molecules to catalyze reactions. researchgate.net Proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, are prominent organocatalysts that can activate substrates through the formation of enamine or iminium ion intermediates. psu.eduresearchgate.net These catalysts have been successfully applied to various asymmetric transformations, including Michael additions and cycloadditions, to construct chiral pyrrolidine scaffolds. mdpi.comresearchgate.net
Transition metal catalysis employs complexes of metals like palladium, copper, iridium, and gold to facilitate a wide range of reactions. mdpi.comorganic-chemistry.orgchim.it For example, palladium catalysts are used in C-H functionalization and allylic alkylation reactions. psu.edubeilstein-journals.org Copper catalysts are effective for intramolecular amination and in [3+2] cycloadditions. organic-chemistry.orgnih.gov Iridium catalysts have been developed for the reductive amination of diketones via transfer hydrogenation. mdpi.com A particularly powerful modern strategy involves the combination of organocatalysis and transition metal catalysis in a single pot. psu.educhim.it This dual catalytic approach can enable transformations that are not possible with either catalyst alone, such as the intermolecular α-allylic alkylation of aldehydes by merging enamine catalysis with palladium catalysis. psu.edu
| Catalysis Type | Catalyst Example | Reaction Type | Reference |
|---|---|---|---|
| Organocatalysis (Aminocatalysis) | Proline / Diarylprolinol silyl ethers | Asymmetric Michael additions, Aldol reactions, [3+2] Cycloadditions | mdpi.compsu.eduresearchgate.netresearchgate.net |
| Transition Metal (Palladium) | Pd(PPh₃)₄ | α-Allylic alkylation, C-H arylation | psu.edubeilstein-journals.org |
| Transition Metal (Copper) | Cu(I) / Cu(II) salts | Intramolecular C-H amination, Three-component tandem reactions | organic-chemistry.orgchim.itnih.gov |
| Transition Metal (Iridium) | Iridium complexes | Reductive amination, Asymmetric allylation | mdpi.comacs.org |
| Cooperative Catalysis | Pd(0) catalyst + Chiral Phosphoric Acid | Enantioselective α-allylation of α-branched aldehydes | psu.edu |
| Cooperative Catalysis | In(III) or Cu(II) salt + Amine Organocatalyst | Intramolecular cyclization of formyl alkynes | chim.it |
Electrochemical Approaches to Pyrrolidine Derivatives
Electrosynthesis has emerged as a powerful and sustainable tool in organic chemistry, offering an alternative to conventional methods that often require harsh reagents or metal catalysts. nih.gov These techniques utilize electricity to drive chemical reactions, generating highly reactive species under mild conditions. nih.gov
One prominent electrochemical strategy for forming pyrrolidine rings is through electroreductive cyclization. nih.gov For instance, piperidine (B6355638) and pyrrolidine derivatives have been successfully synthesized by the electroreductive cyclization of imines with terminal dihaloalkanes. nih.gov This method, particularly when employed in a flow microreactor, demonstrates good yields and scalability. nih.gov The reduction of the imine substrate at the cathode proceeds efficiently due to the large surface area-to-volume ratio in microreactors. nih.gov
Another approach involves the electrochemical generation of N-centered radicals from tosyl-protected amines, which then undergo intramolecular C(sp³)–H amination. chemistryviews.org This dehydrogenative C–H amination, a variation of the Hofmann–Löffler–Freytag reaction, allows for the construction of pyrrolidines via a 1,5-hydrogen atom transfer (HAT) process. chemistryviews.orgnih.gov The reaction can be performed in simple undivided cells using inexpensive graphite (B72142) and steel electrodes, with the anode generating the necessary N-radical species and the cathode generating the required base. chemistryviews.org This method is noted for its cost-effectiveness, scalability, and high chemoselectivity. chemistryviews.org
Electrochemical oxidation can also induce dearomatization and spirocyclization reactions to form spiropyrrolidines. chinesechemsoc.org In this process, an anisol derivative is oxidized at the anode to generate a radical cation, which is then attacked by a nucleophilic amido group to initiate cyclization. chinesechemsoc.org
| Method | Starting Materials | Key Features | Product Class | Ref. |
| Electroreductive Cyclization | Imines, Terminal Dihaloalkanes | Flow microreactor compatible, good yields, scalable. | Pyrrolidines/Piperidines | nih.gov |
| Dehydrogenative C-H Amination | Tosyl-protected amines | Mild conditions, undivided cell, cost-effective. | Pyrrolidines | chemistryviews.org |
| Oxidative Spirocyclization | Anisol derivatives with amido groups | Anodic oxidation, C-N bond formation via dearomatization. | Spiropyrrolidines | chinesechemsoc.org |
Microwave-Assisted and Flow Chemistry Applications
Microwave-assisted synthesis and flow chemistry are transformative technologies in modern organic synthesis, enabling rapid reaction optimization, improved yields, and enhanced safety profiles. While specific applications to 3-(2-chlorophenoxy)pyrrolidine are not detailed, their use in synthesizing pyrrolidine analogues is well-documented.
Flow chemistry, in particular, has proven highly effective for the synthesis of pyrrolidine derivatives. The electroreductive cyclization of imines, as mentioned previously, is significantly more efficient in a flow microreactor compared to conventional batch reactions, allowing for preparative scale synthesis in a short time. nih.govresearchgate.net Continuous flow reactors have also been successfully used for the electrochemical generation of N-centered radicals for pyrrolidine synthesis, demonstrating the method's scalability. chemistryviews.org
Photochemical synthesis in flow reactors represents another advanced approach. A practical kilogram-scale synthesis of 2,4-methanopyrrolidines, which are conformationally rigid pyrrolidine analogues, was developed using an intramolecular photochemical [2+2]-cycloaddition of an acrylic acid derivative in flow. acs.orgacs.orgnih.gov This highlights the power of flow chemistry to enable large-scale production of complex heterocyclic structures. acs.org
These advanced methodologies offer significant advantages over traditional batch chemistry for the synthesis of pyrrolidine scaffolds, providing pathways that are often faster, more efficient, and more scalable.
Derivatization and Functionalization Strategies of the Phenoxypyrrolidine Core
Once the core 3-phenoxypyrrolidine (B3389589) scaffold is obtained, subsequent derivatization is crucial for exploring structure-activity relationships (SAR) and optimizing properties for various applications. The pyrrolidine ring and the phenoxy moiety both offer multiple sites for chemical modification. nih.gov Functionalization strategies can be broadly categorized into modifications on the pyrrolidine ring itself and alterations to the appended phenoxy group.
Substituent Introduction on the Pyrrolidine Nitrogen and Ring Carbons
The pyrrolidine scaffold is a versatile template amenable to extensive chemical modification. nih.gov The ability to introduce substituents at the N1 position and the ring carbons is fundamental to drug discovery.
N-Substitution: The secondary amine of the pyrrolidine ring is a common site for functionalization. N-alkylation with various alkyl halides is a typical reaction to introduce diverse substituents. smolecule.com Furthermore, N-aryl substituted pyrrolidines can be prepared from arylamines and cyclic ethers in the presence of reagents like POCl₃ and DBU. organic-chemistry.org In the context of developing specific inhibitors, a polar set of amides at the N1-position of a phenylpyrrolidine ring was identified as a critical structural element. nih.gov
Ring Carbon Functionalization: Introducing substituents onto the carbon framework of the pyrrolidine ring allows for fine-tuning of the molecule's spatial and electronic properties. nih.gov
α-Functionalization: Redox-neutral α-C–H arylation of unsubstituted pyrrolidine has been achieved using quinone monoacetals as oxidizing agents, providing a direct route to α-aryl-substituted pyrrolidines. nih.gov
Regioselective Functionalization: The precise placement of substituents is vital. Strategies include the ring-opening of epoxides with nucleophiles, where the initial epoxide structure can dictate the regiochemistry of the subsequent installation of functional groups. Catalyst-tuned hydroalkylation reactions of 3-pyrrolines can provide either C2- or C3-alkylated pyrrolidines with high regio- and enantioselectivity, depending on the choice of cobalt or nickel catalyst. organic-chemistry.org
Skeletal Remodeling: Recent advances have enabled the cleavage of inert C–N bonds in unstrained N-benzoyl pyrrolidines using a combination of Lewis acid and photoredox catalysis. acs.orgresearchgate.net This strategy allows for site-selective ring-opening and subsequent functionalization, including C–C bond formation through intermolecular radical addition or conversion into other heterocycles like aziridines and tetrahydrofurans. acs.orgresearchgate.netchemrxiv.org
| Functionalization Site | Reaction Type | Reagents/Catalysts | Product Type | Ref. |
| Pyrrolidine Nitrogen | N-Alkylation | Alkyl halides | N-Alkyl pyrrolidines | smolecule.com |
| Pyrrolidine Nitrogen | N-Arylation | Arylamines, POCl₃, DBU | N-Aryl pyrrolidines | organic-chemistry.org |
| Ring Carbon (α-position) | C-H Arylation | Quinone monoacetal, DABCO | α-Aryl pyrrolidines | nih.gov |
| Ring Carbon (C2/C3) | Hydroalkylation | Co or Ni catalysts, Chiral BOX ligands | C2/C3-Alkylated pyrrolidines | organic-chemistry.org |
| Ring Opening | Reductive C-N Cleavage | Lewis acid, Photoredox catalyst | Functionalized open-chain amines | acs.orgresearchgate.net |
Modifications of the 2-Chlorophenoxy Moiety
The 2-chlorophenoxy group is another key area for structural modification to modulate biological activity. Changes can include altering the substitution pattern on the phenyl ring or replacing the chlorine atom.
In SAR studies of related compound classes, the position and nature of substituents on a phenoxy ring have been shown to be critical for activity. For example, in a series of HCV NS5B polymerase inhibitors, a 3-phenoxy substituent on a benzylidene moiety was found to be favorable. nih.gov Further exploration showed that a 4-chloro substituent on this terminal phenoxy ring was more potent than the unsubstituted analogue, while a 3-chloro group also improved activity, albeit to a lesser extent. nih.gov In another study on Trypanosoma brucei inhibitors, substitution at the para-position of a phenoxy group with a 4-chlorophenoxy moiety led to a 7-fold enhancement in activity, whereas a 2-chlorophenoxy group resulted in reduced potency. nih.gov This highlights the sensitivity of biological activity to the precise placement of the chloro-substituent on the phenoxy ring.
Beyond simple halogen substitutions, a wide variety of other groups can be introduced. For instance, analogues with methyl, ethyl, and methoxy (B1213986) groups have been synthesized to probe the steric and electronic requirements of the binding pocket. nih.govnih.gov The synthesis of such analogues often involves Ullmann condensation between a halo-pyrrolidine and a substituted phenol, or Suzuki coupling reactions to build more complex biaryl-ether structures. nih.gov These modifications allow for a systematic exploration of the chemical space around the phenoxy moiety, aiming to enhance potency and selectivity. nih.gov
Influence of Stereochemistry and Conformational Dynamics on Biological Activity
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformational dynamics) of this compound derivatives are critical determinants of their biological activity. The pyrrolidine ring contains a chiral center at the C3 position, where the phenoxy group is attached. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(2-Chlorophenoxy)pyrrolidine and (S)-3-(2-Chlorophenoxy)pyrrolidine.
The specific stereoisomer often dictates the potency and efficacy of a drug, as biological targets like enzymes and receptors are themselves chiral. The interaction between a small molecule and a biological target is highly specific, and only one enantiomer may fit correctly into the binding site to elicit a response. For instance, in related 3-phenoxymethylpyrrolidine compounds, specific stereoisomers are often preferred for optimizing therapeutic activity. google.com For example, different stereoisomers such as (R)-3-[(R)-1-(4-chlorophenoxy)-2-methyl-propyl] tetramethyleneimine and (S)-3-[(S)-1-(4-chlorophenoxy)-2-methyl-propyl] tetramethyleneimine are investigated to find the most active configuration. google.com
Furthermore, the conformational dynamics of the pyrrolidine ring, which can adopt various puckered conformations (e.g., envelope or twist forms), influence how the molecule presents its functional groups to a target. The pyrrolidine moiety can provide a necessary "kink" or bend that allows a molecule to navigate the substrate binding cavity of an enzyme. acs.org The flexibility of the pyrrolidine linker can be crucial for achieving the optimal orientation within a binding site. acs.org The specific conformation and the resulting spatial arrangement of the phenoxy group relative to the pyrrolidine nitrogen are key factors governing molecular interactions and, consequently, biological function.
Impact of Substituent Nature and Position on the Phenoxy Ring
Modifications to the phenoxy ring of this compound derivatives have a profound impact on their biological profiles. The nature (electron-donating or electron-withdrawing) and position (ortho, meta, or para) of substituents alter the electronic and steric properties of the molecule, which in turn affects its binding affinity and selectivity for biological targets.
Structure-activity relationship (SAR) studies on analogous compounds have revealed several key trends:
Electronic Effects : The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogen, cyano) can modulate the electron density of the phenoxy ring. This influences hydrogen bonding capabilities and electrostatic interactions with the target protein. For some aryl-pyrrolidine derivatives, electron-donating groups on the phenyl ring have been shown to improve binding to targets like adrenergic receptors.
Steric Effects : The size and position of substituents affect how the molecule fits into a binding pocket. A bulky substituent at a particular position might enhance activity by promoting favorable van der Waals interactions or, conversely, decrease activity due to steric hindrance.
Positional Isomerism : The location of the substituent is critical. For instance, a halogen at the para-position might have a different effect on activity compared to the same halogen at the ortho- or meta-position. SAR studies on related antagonists have shown that modifications at the 3-, 4-, and 5-positions of the phenyl ring are viable strategies for developing more potent compounds. nih.gov Research on phenoxy ring-substituted phenylcyanoacrylates involved the synthesis of various chloro-substituted isomers, such as 2-(4-chlorophenoxy), 3-(4-chlorophenoxy), and 4-(3-chlorophenoxy) derivatives, highlighting the importance of substituent placement. scispace.com
The following interactive table summarizes the observed impact of different substituents on the phenoxy ring based on SAR studies of related compound classes.
| Position on Phenoxy Ring | Substituent Type | Example Substituent | General Impact on Activity | Rationale |
| Para (4-position) | Electron-withdrawing | Chlorine (Cl), Bromine (Br) | Often crucial for potency. | Alters electronic properties and can form key interactions (e.g., halogen bonds) within the binding site. |
| Ortho (2-position) | Electron-withdrawing | Chlorine (Cl) | Can introduce steric hindrance but may also lead to specific beneficial conformations. | The position can influence the dihedral angle between the phenoxy and pyrrolidine rings, affecting the overall shape. |
| Meta (3-position) | Electron-donating | Methoxy (OCH₃) | Can increase binding affinity for certain targets. | May improve hydrogen bonding capacity or create favorable electronic interactions. |
| Multiple Positions | Dichloro | 2,4-dichloro, 3,4-dichloro | Can significantly alter activity, but the effect is target-dependent. scispace.comvulcanchem.com | Combination of electronic and steric effects from multiple substituents. |
Structure-Activity Correlates of the Pyrrolidine Ring Modifications
The pyrrolidine ring is not merely a scaffold but an active component in the pharmacophore of many biologically active molecules. mdpi.com Modifications to this ring, including substitutions on the nitrogen atom and alterations to the ring structure itself, are critical for modulating activity.
N-Substitution : The secondary amine of the pyrrolidine ring is a common site for modification. Introducing substituents on the nitrogen atom can alter the molecule's polarity, basicity, and steric profile, which can drastically affect its interaction with biological targets. SAR studies on N-substituted phenyldihydropyrazolones, for example, have explored various substituents on the ring nitrogen to optimize activity. frontiersin.org In many cases, the pyrrolidine nitrogen is crucial for forming hydrogen bonds or salt bridges with acidic residues in a protein's active site.
Ring Conformation and Flexibility : The five-membered pyrrolidine ring provides a degree of conformational flexibility that can be essential for biological activity. acs.org This flexibility allows the molecule to adopt an optimal conformation to fit within a binding site. In the development of neuraminidase inhibitors, pyrrolidine derivatives have been designed to exploit the shape and key residues of the enzyme's active pocket. nih.govnih.gov
Ring Truncation or Expansion : Altering the size of the heterocyclic ring (e.g., from a five-membered pyrrolidine to a six-membered piperidine) can significantly impact efficacy. Such changes alter the bond angles and the spatial positioning of key functional groups. In some compound series, truncations to a pyrrolidine-based scaffold have been shown to result in a complete loss of inhibitory activity, demonstrating the essential nature of the intact ring. mdpi.com
The table below provides examples of how pyrrolidine ring modifications affect biological activity in various derivative classes.
| Modification Type | Specific Change | Observed Effect on Activity | Rationale |
| N-Substitution | Addition of alkyl or aryl groups | Varies; can increase or decrease potency. frontiersin.orgacs.org | Alters basicity, lipophilicity, and steric bulk, affecting target binding and pharmacokinetic properties. |
| Ring atoms | Replacement of CH₂ with other groups | Generally leads to significant loss of activity. | The specific geometry and electronic nature of the pyrrolidine ring are often optimized for the target. |
| Ring substituents | Addition of groups (e.g., hydroxyl) to C4 | Can introduce new hydrogen bonding opportunities. nih.gov | A 4-hydroxy group, as in 4-hydroxy-L-proline starting materials, can be a key interaction point or a handle for further derivatization. nih.gov |
| Ring integrity | Truncation of the scaffold | Often results in loss of activity. mdpi.com | The complete ring structure is required to maintain the correct orientation of substituents for binding. |
Advanced QSAR Modeling for Predicting Biological Profiles
Quantitative Structure-Activity Relationship (QSAR) is a computational approach used to build predictive models that correlate the chemical structure of compounds with their biological activities. excli.de For this compound derivatives, QSAR models are invaluable for predicting the biological profiles of novel analogues, thereby prioritizing the synthesis of the most promising candidates and reducing the reliance on extensive animal testing. spu.edu.synih.gov
QSAR studies for pyrrolidine derivatives often employ 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods analyze the three-dimensional properties of molecules, such as their steric and electrostatic fields, to understand what structural features are favorable or unfavorable for activity. nih.gov
Key aspects of QSAR modeling for this compound class include:
Descriptor Calculation : A range of physicochemical properties (descriptors) are calculated for each molecule in a series. These can include steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) parameters. spu.edu.sy
Model Generation : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to generate a mathematical equation that links the descriptors to the observed biological activity (e.g., IC₅₀ or pIC₅₀). researchgate.net
Model Validation : The predictive power of a QSAR model is rigorously tested. A good model should not only fit the data it was trained on but also accurately predict the activity of new, untested compounds. researchgate.net Statistical metrics are used to assess the quality of the model.
The following table explains the common statistical parameters used to validate QSAR models.
| Parameter | Symbol | Description | Good Value |
| Coefficient of Determination | R² | Measures how well the model fits the training set data. It represents the proportion of variance in the biological activity that is explained by the model. spu.edu.sy | > 0.8 |
| Cross-validated R² | Q² or R²cv | Measures the internal predictive ability of the model, assessed by systematically leaving out data points during training and predicting them. nih.govresearchgate.net | > 0.5 |
| Predictive R² | R²pred | Measures the external predictive ability of the model on an independent test set of compounds not used in model generation. nih.gov | > 0.6 |
For pyrrolidine derivatives, QSAR studies have successfully elucidated that factors like hydrogen bonds and electrostatic interactions are highly influential on their inhibitory activity. nih.gov The visual output of 3D-QSAR models, in the form of contour maps, can guide medicinal chemists by indicating regions where adding or removing steric bulk or changing electrostatic properties would likely enhance biological activity. nih.gov
Conclusion
The pyrrolidine (B122466) scaffold remains a highly valuable and versatile platform in medicinal chemistry, offering a unique combination of three-dimensional structure, favorable physicochemical properties, and synthetic tractability. Its journey from natural products to a multitude of approved drugs across various therapeutic areas is a testament to its enduring importance.
The specific compound, 3-(2-Chlorophenoxy)pyrrolidine, serves as a clear example of a building block within this larger family of compounds. While detailed biological studies on this particular molecule are not widely available, its synthesis and incorporation into more complex structures highlight its role in the ongoing quest for novel therapeutic agents. The exploration of such derivatives continues to be a promising avenue for future drug discovery and development, building upon the solid foundation of the pyrrolidine scaffold.
Molecular Interactions and Mechanistic Elucidation Studies
Computational Chemistry and Molecular Modeling
Computational modeling serves as a powerful tool in modern drug discovery and chemical biology, allowing researchers to predict and analyze the behavior of molecules at an atomic level. For 3-(2-Chlorophenoxy)pyrrolidine, these techniques could offer profound insights into its potential biological targets and physicochemical properties before extensive laboratory synthesis and testing are undertaken.
Ligand-Protein Docking Investigations for Target Identification
Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a protein target. This technique is crucial for identifying potential biological targets and understanding the basis of molecular recognition.
While specific docking studies for this compound have not been detailed in available research, the process would involve screening the compound against libraries of protein structures. The goal is to identify proteins to which the molecule binds with high affinity. The binding affinity is often estimated using a scoring function that calculates the free energy of binding (ΔG), typically reported in kcal/mol. A lower binding energy indicates a more stable and favorable interaction. For instance, docking studies on other pyrrolidine (B122466) derivatives have been used to identify potential inhibitors for targets like the SARS-CoV-2 main protease mdpi.com. In such a study, interactions like hydrogen bonds and hydrophobic contacts between the ligand and key amino acid residues in the protein's active site would be analyzed to understand the binding mode.
Table 1: Illustrative Data from a Hypothetical Ligand-Protein Docking Study (Note: The following data is for illustrative purposes to show typical results from such a study, as specific data for this compound is not available.)
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Protein X | Data not available | Data not available | Data not available |
| Protein Y | Data not available | Data not available | Data not available |
| Protein Z | Data not available | Data not available | Data not available |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can determine the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).
For this compound, DFT studies would provide a detailed understanding of its chemical reactivity and intermolecular interaction capabilities. The HOMO-LUMO energy gap is a key parameter, indicating the molecule's kinetic stability; a smaller gap suggests higher reactivity nih.gov. The MEP map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting sites for electrophilic and nucleophilic attack, respectively. Although specific DFT data for this compound are not published, studies on related molecules like 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile show how DFT is used to determine these electronic parameters nih.gov.
Molecular Dynamics Simulations for Binding Conformation and Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. Starting from a docked pose, an MD simulation can assess the stability of the binding conformation and map out the energetic landscape of the interaction nih.govnih.gov.
If this compound were subjected to MD simulations with a potential protein target, researchers could analyze the fluctuations in the ligand's position (Root Mean Square Deviation, RMSD) and the flexibility of protein residues (Root Mean Square Fluctuation, RMSF). A stable RMSD for the ligand would suggest a stable binding mode. These simulations are computationally intensive but offer a more realistic view of the molecular interactions in a simulated physiological environment compared to static docking.
In Silico Predictions of Pharmacological Parameters
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions help prioritize compounds with favorable pharmacokinetic profiles early in the discovery process researchgate.netnih.govaudreyli.com. Parameters such as lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and adherence to drug-likeness rules (like Lipinski's Rule of Five) are commonly calculated.
Specific, experimentally validated ADMET data for this compound are not available in the literature. However, computational tools can provide predictions. For example, predictions for a related isomer, 2-((3-Chlorophenoxy)methyl)pyrrolidine, show a TPSA of 21.26 Ų and a LogP of 2.4708, suggesting good potential for membrane permeability chemscene.com. Such predictions would be essential in evaluating the drug-like potential of this compound.
Table 2: Predicted Pharmacological Parameters (Note: Values are based on general predictions for related isomers or are listed as unavailable due to the absence of specific studies on the target compound.)
| Parameter | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 197.66 g/mol | Adheres to Lipinski's Rule (<500) |
| logP (Lipophilicity) | Data not available | Influences absorption and distribution |
| Topological Polar Surface Area (TPSA) | Data not available | Predicts cell permeability |
| Hydrogen Bond Donors | Data not available | Affects binding and solubility |
| Hydrogen Bond Acceptors | Data not available | Affects binding and solubility |
| Human Intestinal Absorption | Data not available | Predicts oral bioavailability |
In Vitro Mechanistic Investigations
Following computational predictions, in vitro experiments are essential to validate the hypotheses and directly measure the biological activity of a compound.
Enzyme Inhibition and Activation Profiles
Enzyme assays are a cornerstone of mechanistic studies, used to determine if a compound can inhibit or activate a specific enzyme. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki).
There are no specific enzyme inhibition or activation data published for this compound. However, research on structurally similar compounds provides a template for how such investigations would proceed. For example, a study on the metabolism of 3-(p-chlorophenyl)pyrrolidine, a structural analog, showed that it undergoes transformations mediated by enzymes in rat liver and brain homogenates, including Cytochrome P-450 and Monoamine Oxidase nih.gov. An investigation into this compound would involve screening it against a panel of relevant enzymes, such as kinases, proteases, or metabolic enzymes, to identify any inhibitory or activating effects and determine the corresponding IC50 or EC50 values.
Table 3: Illustrative Enzyme Inhibition Profile (Note: This table is a template for potential findings, as no specific experimental data for this compound is currently available.)
| Enzyme Target | Activity Type | IC50 / EC50 (µM) |
|---|---|---|
| Enzyme A | Inhibition | Data not available |
| Enzyme B | Activation | Data not available |
| Enzyme C | No effect | Data not available |
Receptor Binding and Modulation Assays
The interaction of a compound with specific receptors and transporters is fundamental to its pharmacological profile. For analogs of this compound, particularly those bearing a phenyl group or a substituted phenyl group at the 3-position of the pyrrolidine ring, the primary targets are often the monoamine transporters and dopamine receptors. nih.gov
Monoamine Transporter Interactions:
The pyrrolidine scaffold is a common feature in compounds designed to target the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). columbia.eduescholarship.org These transporters are crucial for regulating the synaptic concentrations of their respective neurotransmitters. Inhibition of these transporters by a ligand can lead to increased availability of dopamine, norepinephrine, or serotonin in the synapse, thereby modulating neurotransmission. The specific affinity for each transporter can vary significantly based on the nature and position of substituents on both the pyrrolidine ring and the aromatic moiety.
Dopamine Receptor Interactions:
In addition to monoamine transporters, 3-phenylpyrrolidine derivatives have been extensively investigated as ligands for dopamine receptors, particularly the D2 and D3 subtypes. nih.govmdpi.comresearchgate.net These G protein-coupled receptors are key targets for antipsychotic medications and play significant roles in cognition, motivation, and motor control. frontiersin.org The affinity and selectivity for D2 versus D3 receptors are often finely tuned by the substitution pattern on the phenyl ring and the nitrogen of the pyrrolidine. For instance, a series of 3-(3-hydroxyphenyl)pyrrolidine analogues have been synthesized and shown to possess significant affinity for human dopamine receptors. nih.gov The stereochemistry of the pyrrolidine ring can also play a critical role in receptor binding and functional activity. nih.gov
Vesicular Monoamine Transporter-2 (VMAT2) Interactions:
Beyond plasma membrane transporters and postsynaptic receptors, some pyrrolidine analogs have been shown to inhibit the vesicular monoamine transporter-2 (VMAT2). nih.gov VMAT2 is responsible for packaging monoamine neurotransmitters into synaptic vesicles for subsequent release. Inhibition of VMAT2 can lead to a depletion of vesicular monoamines, thereby reducing their release into the synapse. A study on pyrrolidine analogs of GZ-793A demonstrated that these compounds could inhibit [3H]-dopamine uptake into vesicles with high potency. nih.gov
The following table summarizes the receptor and transporter binding affinities for representative pyrrolidine derivatives that are structurally related to this compound. This data illustrates the potential interaction profile of this class of compounds.
| Compound/Analog | Target | Binding Affinity (Ki, nM) | Reference |
| 4-difluoromethoxyphenethyl pyrrolidine analog (11f) | VMAT2 ([3H]-DTBZ binding) | 560 | nih.gov |
| 4-difluoromethoxyphenethyl pyrrolidine analog (11f) | VMAT2 ([3H]-DA uptake) | 45 | nih.gov |
| GZ-793A (piperidine analog) | VMAT2 ([3H]-DTBZ binding) | 8290 | nih.gov |
| GZ-793A (piperidine analog) | VMAT2 ([3H]-DA uptake) | 29 | nih.gov |
| 3-(3-hydroxyphenyl)-N-pentylpyrrolidine | Dopamine D3 Receptor | Data not specified | nih.gov |
| 3-(3-hydroxyphenyl)-N-decylpyrrolidine | Dopamine D3 Receptor | Data not specified | nih.gov |
This table is intended to be illustrative of the binding profiles of analogous compounds and does not represent data for this compound itself.
Cellular Pathway Analysis
The modulation of monoamine transporters and dopamine receptors by compounds structurally similar to this compound would be expected to trigger a cascade of downstream cellular signaling events.
Pathways Modulated by Monoamine Transporter Inhibition:
Inhibition of DAT, NET, and/or SERT leads to an accumulation of their respective neurotransmitters in the synaptic cleft. This enhanced neurotransmitter concentration results in prolonged activation of postsynaptic and presynaptic receptors.
Dopaminergic Pathways: Increased synaptic dopamine from DAT inhibition would primarily activate D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. frontiersin.org
Activation of D1-like receptors typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which can modulate gene expression.
Activation of D2-like receptors generally inhibits adenylyl cyclase, leading to a decrease in cAMP levels. frontiersin.org They can also modulate ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels, leading to changes in neuronal excitability. frontiersin.org
Noradrenergic and Serotonergic Pathways: Inhibition of NET and SERT would similarly potentiate signaling through adrenergic and serotonergic receptors, respectively, leading to a broad range of cellular responses depending on the specific receptor subtypes and cell types involved.
Pathways Modulated by Direct Dopamine Receptor Agonism/Antagonism:
Should a compound like this compound act directly as an agonist or antagonist at dopamine receptors, it would modulate these pathways independently of transporter inhibition.
D3 Receptor-Mediated Signaling: The D3 receptor, a member of the D2-like family, is coupled to Gi/o proteins. frontiersin.org Its activation can lead to the inhibition of adenylyl cyclase, modulation of Ca2+ channels, and activation of the MAPK/ERK signaling pathway. frontiersin.org The D3 receptor can also form heterodimers with other receptors, such as the D1 receptor, leading to unique signaling outcomes. frontiersin.org
Given the frequent observation of monoamine transporter and dopamine receptor interactions with 3-aryloxypyrrolidine scaffolds, it is plausible that this compound could modulate one or more of these cellular pathways. The specific nature of this modulation—whether it is inhibitory or activating, and its potency and selectivity—would require direct experimental investigation through receptor binding and functional cellular assays.
Future Perspectives and Emerging Avenues in Phenoxypyrrolidine Research
Rational Design of Next-Generation Analogues
The future of phenoxypyrrolidine research is heavily reliant on the principles of rational drug design to create next-generation analogues with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. This approach moves beyond traditional trial-and-error synthesis, employing computational tools and a deep understanding of biological targets to design molecules with specific functions. researchgate.net
A cornerstone of rational design is the use of molecular modeling, which allows researchers to visualize and predict how phenoxypyrrolidine analogues will interact with protein targets at an atomic level. nih.govebi.ac.uk Techniques such as molecular docking and free energy perturbation can simulate the binding of a ligand to a receptor, providing insights that guide the modification of the phenoxypyrrolidine core. nih.govnih.gov For instance, computational models can help identify key structural features required for antagonistic activity at a specific receptor, such as the transient receptor potential vanilloid 1 (TRPV1). mdpi.com
Structure-activity relationship (SAR) studies are integral to this process, systematically modifying the phenoxypyrrolidine scaffold and assessing how these changes affect biological activity. nih.govnih.govmdpi.com By analyzing these relationships, medicinal chemists can identify which functional groups and substitutions enhance the desired pharmacological effects. mdpi.com For example, SAR studies on pyrrolidine (B122466) pentamine derivatives have demonstrated that modifications at different positions on the pyrrolidine ring have varied effects on inhibitory properties, providing a roadmap for optimization. nih.gov This iterative cycle of design, synthesis, and biological evaluation is crucial for refining lead compounds into viable drug candidates. researchgate.net
Table 1: Key Strategies in Rational Drug Design
| Strategy | Description | Application in Phenoxypyrrolidine Research |
|---|---|---|
| Molecular Modeling | Utilizes computational software to predict the interaction between a molecule and a biological target. | Predicts binding modes of phenoxypyrrolidine analogues to specific receptors, guiding structural modifications. nih.govnih.gov |
| Structure-Activity Relationship (SAR) | Investigates how the chemical structure of a compound influences its biological activity. | Identifies key functional groups on the phenoxypyrrolidine scaffold that contribute to therapeutic efficacy. nih.govmdpi.com |
| Pharmacophore Modeling | Identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. | Creates models to screen virtual libraries for new phenoxypyrrolidine-based compounds with potential therapeutic value. frontiersin.org |
| Stereoselective Synthesis | Develops synthetic routes that produce a specific stereoisomer of a chiral molecule. | Ensures the synthesis of the most active and selective enantiomer of a phenoxypyrrolidine analogue. researchgate.netnih.govnih.gov |
Integration of Omics Data for Mechanistic Insights
To fully understand the biological effects of phenoxypyrrolidine compounds, researchers are increasingly turning to "omics" technologies. These high-throughput methods—including proteomics and metabolomics—provide a global view of molecular changes within a biological system in response to a drug, offering profound insights into its mechanism of action. nih.govmdpi.com
Chemical proteomics is a powerful tool for identifying the direct protein targets of a bioactive compound. nih.gov This approach can be used to profile the interaction of phenoxypyrrolidine analogues with hundreds or even thousands of proteins simultaneously. nih.gov By immobilizing a derivative of the compound on a solid support, researchers can "fish" for its binding partners in cell lysates, which are then identified using mass spectrometry. nih.govnih.gov This technique can uncover not only the intended targets but also potential off-targets, which is crucial for understanding a drug's complete pharmacological profile and potential side effects. mdpi.com For example, chemical proteomics has been successfully used to identify novel targets of clinical kinase inhibitors, demonstrating its utility in drug discovery. nih.gov
Metabolomics, the study of small molecules (metabolites) within cells and tissues, offers a functional readout of cellular activity. mdpi.com By comparing the metabolic profiles of treated versus untreated systems, scientists can identify pathways perturbed by a phenoxypyrrolidine compound. mdpi.com A liquid chromatography-mass spectrometry (LC-MS)-based metabolomics investigation of white teas, for instance, identified the formation of novel 8-C N-ethyl-2-pyrrolidinone-substituted flavan-3-ols during storage, revealing a chemical transformation involving a pyrrolidinone structure. nih.gov Such studies can reveal biomarkers of drug effect and elucidate the downstream consequences of target engagement, providing a more holistic understanding of a compound's mechanism. mdpi.com
Table 2: Application of Omics Technologies in Phenoxypyrrolidine Research
| Omics Field | Methodology | Potential Insights |
|---|---|---|
| Proteomics | Utilizes techniques like thermal proteome profiling and affinity chromatography coupled with mass spectrometry to study the entire protein complement of a cell. | Identification of direct protein binding partners and off-targets of phenoxypyrrolidine compounds, revealing their mechanism of action. nih.govmdpi.com |
| Metabolomics | Employs platforms like LC-MS and NMR to comprehensively profile the small-molecule metabolites in a biological sample. | Elucidation of metabolic pathways affected by phenoxypyrrolidine treatment and discovery of biomarkers for drug efficacy. mdpi.comnih.gov |
Development of Advanced Analytical Techniques for Phenoxypyrrolidine Characterization
The precise characterization of novel phenoxypyrrolidine analogues is fundamental to understanding their chemical properties and behavior. The development and application of advanced analytical techniques are essential for structural elucidation, purity assessment, and conformational analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of organic compounds. researchgate.net One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the synthesized structure. chemicalbook.com Advanced two-dimensional (2D) NMR experiments, such as COSY and HETCOR, can reveal connectivity between atoms, which is crucial for unambiguously assigning the structure of complex phenoxypyrrolidine derivatives. researchgate.net Theoretical NMR calculations can further complement experimental data, helping to determine the most stable conformations of the molecule in different solvent environments. researchgate.net
Mass spectrometry (MS) is another indispensable technique, used to determine the molecular weight and elemental composition of a compound with high accuracy. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the identity of newly synthesized phenoxypyrrolidine analogues. rsc.org
These advanced analytical methods provide the detailed chemical information necessary to build robust structure-activity relationships and ensure the quality and reproducibility of biological studies involving phenoxypyrrolidine compounds.
Cross-Disciplinary Approaches in Drug Discovery
The journey of a phenoxypyrrolidine-based compound from a laboratory concept to a potential therapeutic is a complex undertaking that necessitates a high degree of cross-disciplinary collaboration. mdpi.com Modern drug discovery is rarely the product of a single field; instead, it thrives on the synergy between experts in medicinal chemistry, pharmacology, biology, and computational science. rsc.orgresearchgate.net
The development of novel heterocyclic compounds, such as phenoxypyrrolidines, is accelerated by the integration of diverse expertise. mdpi.com Medicinal chemists focus on the design and synthesis of new analogues, while pharmacologists and biologists evaluate their efficacy and mechanism of action in relevant biological systems. rsc.org Concurrently, computational scientists employ sophisticated modeling and data analysis techniques to guide the design process, predict drug-like properties, and interpret complex biological data. frontiersin.orgmdpi.com
This integrative approach is exemplified by the use of computational pipelines that combine in silico screening of compound libraries, network pharmacology to understand how a drug affects entire biological networks, and molecular docking to predict binding interactions. mdpi.com Such strategies allow for a more efficient and targeted approach to drug discovery, enabling researchers to prioritize the most promising candidates for further experimental validation. frontiersin.org The collaboration between academic research groups and industrial partners is also vital, helping to bridge the gap between basic discovery and clinical development. rsc.org By fostering these cross-disciplinary partnerships, the full therapeutic potential of the phenoxypyrrolidine scaffold can be more effectively explored and realized.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 3-(2-Chlorophenoxy)pyrrolidine |
| Anisomycin |
| Bepridil |
| Clemastine |
| Glycopyrronium |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-Chlorophenoxy)pyrrolidine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution, where pyrrolidine derivatives react with 2-chlorophenol under alkaline conditions (e.g., NaOH in dichloromethane). Reaction parameters such as temperature (20–25°C), stoichiometric ratios (1:1.2 pyrrolidine to chlorophenol), and solvent polarity significantly affect yield. For example, polar aprotic solvents like DMF may enhance nucleophilicity but require careful purification to remove byproducts . Characterization via -NMR and LC-MS is critical to confirm structural integrity and purity (>95%) .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Adopt a risk-mitigated workflow:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Storage : Store in tightly sealed containers under inert gas (e.g., argon) at room temperature to prevent hydrolysis or degradation .
- Waste Management : Segregate organic waste and dispose via certified hazardous waste facilities to avoid environmental contamination .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- -NMR and -NMR : Resolve aromatic (6.8–7.4 ppm) and pyrrolidine ring signals (2.5–3.5 ppm) to confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]) with <2 ppm mass error .
- X-ray Crystallography : If crystalline, use single-crystal diffraction (CCDC deposition recommended) to resolve stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How can computational methods optimize the reaction design for this compound synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict activation energies for nucleophilic substitution pathways. This identifies optimal leaving groups (e.g., chloride vs. bromide) and solvent effects .
- Reaction Path Screening : Deploy software like Gaussian or ORCA to simulate multiple pathways, reducing trial-and-error experimentation. For example, simulate steric effects of ortho-chloro substituents on phenoxy group reactivity .
Q. How can researchers resolve contradictions in observed vs. predicted biological activity of this compound derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate in vitro assays (e.g., enzyme inhibition) with in silico docking studies (AutoDock Vina) to identify discrepancies in binding affinity predictions. Adjust force field parameters to account for halogen bonding interactions from the chloro group .
- Metabolite Profiling : Use LC-HRMS to detect unexpected metabolites that may alter bioactivity, such as oxidative ring-opening products .
Q. What strategies minimize batch-to-batch variability in large-scale synthesis of this compound?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity in real time .
- Factorial Design of Experiments (DoE) : Vary factors like catalyst loading (e.g., KCO), reaction time, and agitation speed to identify critical process parameters. Use ANOVA to rank factors by significance .
Q. How can ecological toxicity risks of this compound be assessed preemptively?
- Methodological Answer :
- QSAR Modeling : Predict ecotoxicological endpoints (e.g., LC for fish) using quantitative structure-activity relationship models. Prioritize testing for compounds with predicted high persistence (logP >3) or bioaccumulation potential .
- Microcosm Studies : Simulate environmental degradation in soil/water systems spiked with the compound. Track half-life via GC-MS and assess microbial community shifts via 16S rRNA sequencing .
Data and Contradiction Management
Q. How should researchers address inconsistencies in reported physicochemical properties of this compound?
- Methodological Answer :
- Literature Meta-Analysis : Compile data from PubChem, Reaxys, and peer-reviewed journals. Apply statistical tools (e.g., Grubbs’ test) to identify outliers in melting points or solubility values .
- Experimental Replication : Reproduce key measurements (e.g., logD at pH 7.4) using standardized protocols (OECD guidelines) to resolve discrepancies .
Q. What frameworks support reproducible synthesis and data reporting for this compound?
- Methodological Answer :
- FAIR Data Principles : Ensure raw spectral data, synthetic protocols, and computational inputs are Findable, Accessible, Interoperable, and Reusable. Use platforms like Zenodo for dataset deposition .
- Electronic Lab Notebooks (ELNs) : Digitally document reaction parameters, anomalies, and troubleshooting steps to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
